![molecular formula C16H27N3O B5567183 1-[(3-cyclohexyl-5-isoxazolyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5567183.png)
1-[(3-cyclohexyl-5-isoxazolyl)methyl]-3-azepanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-cyclohexyl-5-isoxazolyl)methyl]-3-azepanamine dihydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CX-5461 and is a selective inhibitor of RNA polymerase I transcription. In
Mechanism of Action
CX-5461 inhibits the transcription of ribosomal DNA by selectively targeting RNA polymerase I. This leads to a decrease in ribosomal RNA production, which is essential for protein synthesis and cell growth. Cancer cells that have high levels of ribosomal DNA transcription are more sensitive to CX-5461, making it a potential target for cancer therapy.
Biochemical and Physiological Effects:
CX-5461 has been found to induce DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of cancer stem cells, which are often resistant to conventional chemotherapy. In addition, CX-5461 has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CX-5461 in lab experiments is its selectivity for RNA polymerase I transcription. This makes it a useful tool for studying the role of ribosomal DNA transcription in cancer and other diseases. However, CX-5461 can be toxic to normal cells, which limits its use in certain experiments.
Future Directions
There are several potential future directions for CX-5461 research. One area of focus is the development of combination therapies that target multiple pathways in cancer cells. Another area of interest is the use of CX-5461 in the treatment of inflammatory diseases. Additionally, there is ongoing research into the development of CX-5461 analogs that may have improved efficacy and safety profiles.
Conclusion:
In conclusion, CX-5461 is a promising chemical compound that has shown potential in the treatment of cancer and other diseases. Its selectivity for RNA polymerase I transcription makes it a useful tool for scientific research, but its toxicity to normal cells limits its use in certain experiments. Ongoing research into the development of combination therapies and CX-5461 analogs may lead to improved treatment options for cancer and other diseases.
Synthesis Methods
The synthesis of CX-5461 involves several steps, including the reaction of 3-cyclohexyl-5-isoxazolemethanol with 3-azepanamine, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The process is complex and requires expertise in organic chemistry.
Scientific Research Applications
CX-5461 has shown promise in the treatment of cancer, particularly in targeting cancer cells that have high levels of ribosomal DNA transcription. It has been found to be effective against several types of cancer, including breast, ovarian, and pancreatic cancer.
properties
IUPAC Name |
1-[(3-cyclohexyl-1,2-oxazol-5-yl)methyl]azepan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c17-14-8-4-5-9-19(11-14)12-15-10-16(18-20-15)13-6-2-1-3-7-13/h10,13-14H,1-9,11-12,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBMXEIKIIXDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=C2)CN3CCCCC(C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Cyclohexylisoxazol-5-yl)methyl]azepan-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

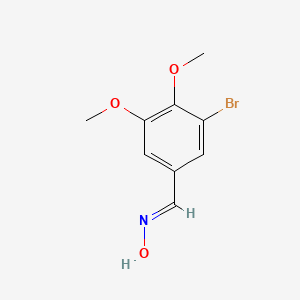
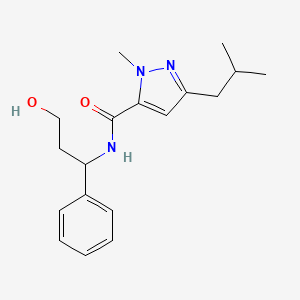
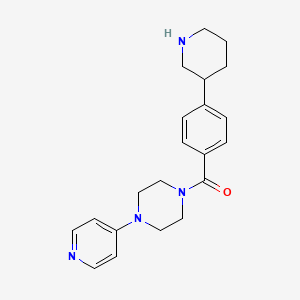

![4-[(3,4-dimethoxybenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5567134.png)
![methyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B5567139.png)
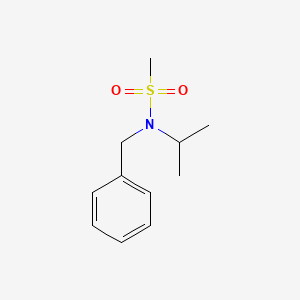
![3-[(diallylamino)methyl]-6-methoxy-2-methyl-4-quinolinol](/img/structure/B5567158.png)
![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5567162.png)

![3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5567165.png)

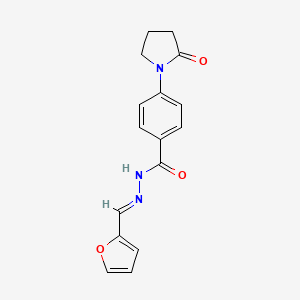
![5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-4-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5567195.png)